Cas no 950426-30-9 (N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide)

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core structure with a chloro substituent and an acetyl-methoxyphenyl carboxamide moiety. Its unique molecular architecture contributes to potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chloro and acetyl groups enhances reactivity, facilitating further functionalization, while the methoxyphenyl component may influence binding affinity in target interactions. This compound is of interest in pharmaceutical research due to its structural complexity and versatility in derivatization, making it a valuable candidate for drug discovery and development efforts.
N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide structure
950426-30-9 structure
Product Name:N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide
CAS No:950426-30-9
MF:C20H16ClNO4
MW:369.798344612122
CID:5430804
Update Time:2025-05-20

N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide
    • Inchi: 1S/C20H16ClNO4/c1-12(23)13-3-5-19(25-2)17(11-13)22-20(24)14-7-8-26-18-6-4-16(21)10-15(18)9-14/h3-11H,1-2H3,(H,22,24)
    • InChI Key: RBQQBYBBECTXRS-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(Cl)C=C2C=C(C(NC2=CC(C(C)=O)=CC=C2OC)=O)C=C1

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Additional information on N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide

N-(5-Acetyl-2-Methoxyphenyl)-7-Chloro-1-Benzoxepine-4-Carboxamide: A Comprehensive Overview

The compound with CAS No. 950426-30-9, commonly referred to as N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzoxepine ring system, a chloro substituent, and an acetyl-methoxy-substituted phenyl group. The combination of these structural elements contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of benzoxepine derivatives in the field of medicinal chemistry. The benzoxepine ring system, a fused bicyclic structure consisting of a benzene ring and an epoxide, has been shown to exhibit promising pharmacological properties. Specifically, the 7-chloro substitution in this compound has been found to enhance its stability and bioavailability, making it a valuable candidate for drug development. Researchers have explored its potential as an anti-inflammatory agent, where the chloro group plays a critical role in modulating the compound's activity.

The N-(5-acetyl-2-methoxyphenyl) group attached to the benzoxepine core introduces additional functional complexity. The acetyl group contributes to the compound's lipophilicity, while the methoxy group enhances its solubility in polar solvents. These properties are particularly advantageous in drug delivery systems, where both solubility and lipophilicity are crucial for effective absorption and distribution. Recent advancements in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems, further expanding its therapeutic potential.

In terms of synthesis, the preparation of N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the benzoxepine ring through cyclization reactions, followed by selective substitution at the 7-position with a chlorine atom. The introduction of the acetyl-methoxyphenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions employed.

One of the most exciting developments involving this compound is its application in biomedical imaging. Researchers have discovered that certain derivatives of this compound exhibit strong fluorescence under specific wavelengths, making them ideal candidates for use in fluorescent probes. These probes can be used to track cellular processes in real-time, offering new insights into disease mechanisms and therapeutic responses.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of this compound. Advanced molecular modeling techniques have revealed that the chloro substitution at position 7 significantly influences the compound's electronic distribution, thereby affecting its reactivity towards nucleophilic and electrophilic attacks. This knowledge has been instrumental in designing more efficient synthetic pathways and optimizing its pharmacokinetic profiles.

In conclusion, N-(5-acetyl-2-methoxyphenyl)-7-chloro-1-benzoxepine-4-carboxamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, materials science, and biomedical research. As ongoing research continues to uncover new aspects of its properties and applications, this compound is poised to make significant contributions to advancing modern science and technology.

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